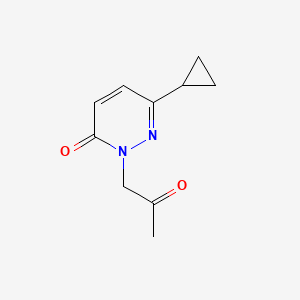

6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

6-cyclopropyl-2-(2-oxopropyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7(13)6-12-10(14)5-4-9(11-12)8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPBUGPXFJELAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic routes often include cyclization reactions, followed by functional group modifications to introduce the cyclopropyl and oxopropyl groups. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

Medicinal Chemistry Applications

6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one has been studied for its potential as a therapeutic agent in various diseases. Its applications include:

- Antidiabetic Activity :

- Antimicrobial Properties :

- Anticancer Potential :

Pharmacological Insights

The pharmacological profile of this compound is characterized by its ability to interact with various biological targets:

- Enzyme Inhibition :

- Receptor Modulation :

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and experimental settings:

- Diabetes Management :

- Infection Control :

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-oxopropyl group distinguishes the target compound from analogues with alternative substituents:

- 6-Cyclopropyl-2,3-dihydropyridazin-3-one (HR227718) : Lacks the 2-oxopropyl group, resulting in reduced molecular weight (136.15 g/mol vs. 263.29 g/mol for BK90993) and altered bioactivity due to the absence of the ketone functionality .

- 8-(2-oxopropyl)-erythranine (4) : Shares the 2-oxopropyl group but features a hydroxy group at C-11 (δC 64.7 ppm) instead of cyclopropyl at position 4. This substitution impacts solubility and metabolic stability .

Modifications on the 2-Oxopropyl Group

Functional Group Replacements

- 11-Methoxy vs. 11-Hydroxy Derivatives: In compounds 2 and 3 (C40H42N2O9), replacing the hydroxyl group with methoxy at C-11' shifts the carbon resonance from δC 64.9 to ~74.5–74.7 ppm. This substitution increases lipophilicity and alters NOE correlations, indicating configuration-dependent steric effects (α- vs. β-orientation) .

- 6-Cyclopropyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one (BK90993): Replaces the 2-oxopropyl with a morpholine-linked oxoethyl group.

Structural and Functional Data Table

Biological Activity

6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula . The presence of the cyclopropyl group and the dihydropyridazinone framework contributes to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

In a study conducted on human cell lines, this compound demonstrated a dose-dependent decrease in reactive oxygen species (ROS) levels. The results indicated a potential protective effect against oxidative damage, which is critical for conditions such as neurodegenerative diseases.

Case Study: Anti-inflammatory Effects

A murine model of arthritis was used to assess the anti-inflammatory properties of the compound. Treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Q & A

Q. What are the standard synthetic routes for 6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one, and what key reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclopropane ring introduction, pyridazinone core formation, and functional group alkylation. For example:

Cyclopropane Attachment : Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling reactions under controlled pH and temperature (e.g., 40–60°C in anhydrous solvents) .

Pyridazinone Core Assembly : Cyclocondensation of hydrazines with diketones or keto-esters under acidic or basic conditions .

Alkylation : The 2-oxopropyl group is introduced via alkylation using propargyl bromide derivatives, requiring inert atmospheres (e.g., N₂) and catalysts like K₂CO₃ .

Critical Parameters :

-

Temperature: Excess heat can lead to ring-opening of the cyclopropyl group.

-

Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from by-products like unreacted hydrazines .

- Data Table : Key Molecular Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ (hypothetical*) | |

| Molecular Weight | ~240–260 g/mol (estimated) | |

| Key Functional Groups | Pyridazinone, cyclopropyl, 2-oxopropyl |

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) and carbonyl signals (C=O at ~170 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error tolerance .

- IR Spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and cyclopropane ring (C-H bending at 800–1000 cm⁻¹) .

- HPLC-PDA : Purity assessment (>95% purity required for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during alkylation, as seen in analogous pyridazinone syntheses (yield increase from 60% to 85%) .

- Temperature Gradients : Slow heating (2°C/min) during cyclopropane formation minimizes ring strain-induced decomposition .

- Catalyst Screening : Use Pd(OAc)₂ for Suzuki-Miyaura coupling of cyclopropyl boronic acids, reducing metal residues .

- By-Product Analysis : LC-MS monitors intermediates like hydrazine adducts; quenching with acetic acid improves isolation .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO) .

- Dynamic Effects : Account for conformational flexibility (e.g., pyridazinone ring puckering) using MD simulations to explain split NMR peaks .

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments, such as distinguishing 2-oxopropyl vs. cyclopropyl protons .

Q. How can derivatives of this compound be synthesized to explore structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer :

- Functional Group Modification :

- 2-Oxopropyl Replacement : Introduce sulfonamide or piperidine moieties via nucleophilic substitution (e.g., using benzenesulfonyl chloride) .

- Cyclopropyl Bioisosteres : Replace cyclopropane with spirocyclic rings (e.g., azetidine) to assess metabolic stability .

- Biological Assay Design :

- In Vitro Testing : Use kinase inhibition assays (e.g., EGFR or MAPK pathways) with IC₅₀ determination via fluorescence polarization .

- Metabolic Profiling : Incubate derivatives with liver microsomes to identify oxidative hotspots (e.g., cyclopropane ring oxidation) .

Data Contradiction Analysis Example

Scenario : Conflicting NMR and HRMS data for a synthetic batch.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.